7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829711
InChI: InChI=1S/C21H16O/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12H,1-2H3
SMILES:
Molecular Formula: C21H16O
Molecular Weight: 284.3 g/mol

7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran

CAS No.:

Cat. No.: VC15829711

Molecular Formula: C21H16O

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran -

Specification

Molecular Formula C21H16O
Molecular Weight 284.3 g/mol
IUPAC Name 7,7-dimethylfluoreno[2,3-b][1]benzofuran
Standard InChI InChI=1S/C21H16O/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12H,1-2H3
Standard InChI Key ZNINKGFSQDQKCL-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5O4)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a fluorene unit fused with a benzofuran ring at the [2,3-b] position (Figure 1). The fluorene moiety contributes a planar, conjugated π-system, while the benzofuran segment introduces heteroatomic oxygen, enhancing electronic delocalization. The two methyl groups at the 7-position sterically stabilize the molecule, reducing aggregation tendencies in solid-state applications .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC21H16O
Molecular Weight284.35 g/mol
CAS Registry Number1414927-18-6
Purity (Commercial)≥97%

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran involves cascade cyclization and cross-coupling reactions. A representative approach, adapted from boron-containing heterocycle syntheses , includes:

  • Friedel-Crafts Alkylation: Introducing methyl groups to fluorene precursors.

  • Palladium-Catalyzed Coupling: Fusing benzofuran via Suzuki-Miyaura or Buchwald-Hartwig reactions.

  • Purification: Chromatographic separation to achieve ≥97% purity .

Table 2: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Reagents
Cascade Cyclization65–7595SiCl4, iPr2NEt, Toluene
Cross-Coupling70–8097Pd(PPh3)4, K2CO3

Industrial-Scale Production

Aromsyn’s manufacturing process emphasizes gram-to-kilogram scalability, utilizing:

  • Continuous-Flow Reactors: Enhancing reaction efficiency and reproducibility.

  • Quality Control Protocols: Batch-specific Certificate of Analysis (COA) with HPLC and MS validation .

Physicochemical Properties and Stability

Photophysical Characteristics

  • Absorption: λmax ≈ 350–400 nm (π→π* transitions).

  • Emission: Strong blue fluorescence with λem ≈ 450–500 nm, suitable for OLED applications .

Industrial and Research Applications

Organic Electronics

The compound’s high electron mobility (µe ≈ 0.1–0.5 cm²/V·s) makes it ideal for:

  • OLED Emissive Layers: Enhancing luminance efficiency in blue-emitting devices.

  • Organic Photovoltaics (OPVs): Acting as an electron-transport material in bilayer solar cells .

Pharmaceutical Intermediates

7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran serves as a precursor in synthesizing:

  • Anticancer Agents: Modulating kinase inhibition pathways.

  • Antiviral Compounds: Functionalization at the 9-position improves bioavailability .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Halogenated Derivatives

CompoundMolecular FormulaMolecular WeightKey Features
7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuranC21H16O284.35High fluorescence, thermal stability
5,9-Dibromo-7,7-diphenyl-7H-fluoreno[4,3-b]benzofuranC31H18Br2O566.28Enhanced stability, bromine substituents enable further functionalization

Halogenation (e.g., bromine at 5,9-positions) increases molecular weight by ≈200 g/mol and introduces reactive sites for cross-coupling, albeit at the cost of reduced solubility .

Quality Control and Regulatory Compliance

Analytical Techniques

  • HPLC: Purity assessment using C18 columns (≥97% purity).

  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 285.35) .

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